molecular formula C7H8BrClO B13193193 2-Bromo-4-(3-chloropropyl)furan

2-Bromo-4-(3-chloropropyl)furan

Cat. No.: B13193193
M. Wt: 223.49 g/mol
InChI Key: XEWIWVMTFRLQBH-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chloropropyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-chloropropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromo-4-furan with 3-chloropropyl bromide under specific conditions to introduce the chloropropyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chloropropyl)furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products may include azido-furan or thiol-furan derivatives.

    Oxidation: Products may include furanones or other oxygenated furans.

    Reduction: Products may include dehalogenated furans or modified furan rings.

Scientific Research Applications

2-Bromo-4-(3-chloropropyl)furan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-(3-chloropropyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(3-chloropropyl)thiophene: Similar structure but with a sulfur atom instead of oxygen.

    2-Bromo-4-(3-chloropropyl)pyrrole: Similar structure but with a nitrogen atom instead of oxygen.

    2-Bromo-4-(3-chloropropyl)benzene: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

2-Bromo-4-(3-chloropropyl)furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its sulfur, nitrogen, or benzene analogs

Properties

Molecular Formula

C7H8BrClO

Molecular Weight

223.49 g/mol

IUPAC Name

2-bromo-4-(3-chloropropyl)furan

InChI

InChI=1S/C7H8BrClO/c8-7-4-6(5-10-7)2-1-3-9/h4-5H,1-3H2

InChI Key

XEWIWVMTFRLQBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CCCCl)Br

Origin of Product

United States

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